Cas no 132034-86-7 (4-Propyldibenzothiophene)

4-Propyldibenzothiophene 化学的及び物理的性質
名前と識別子
-
- 4-Propyldibenzo[b,d]thiophene
- 4-PROPYLDIBENZOTHIOPHENE
- 4-n-Propyldibenzothiophene
- 4-Propyldibenzothiophene
-
計算された属性
- せいみつぶんしりょう: 226.08200
じっけんとくせい
- PSA: 28.24000
- LogP: 5.00700
4-Propyldibenzothiophene セキュリティ情報
4-Propyldibenzothiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Propyldibenzothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P835180-2.5g |
4-Propyldibenzothiophene |
132034-86-7 | 2.5g |
$1568.00 | 2023-05-17 | ||
TRC | P835180-250mg |
4-Propyldibenzothiophene |
132034-86-7 | 250mg |
$201.00 | 2023-05-17 | ||
TRC | P835180-1g |
4-Propyldibenzothiophene |
132034-86-7 | 1g |
$ 800.00 | 2023-09-06 |
4-Propyldibenzothiophene 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
4-Propyldibenzothiopheneに関する追加情報
Recent Advances in the Study of 4-Propyldibenzothiophene (CAS: 132034-86-7) in Chemical Biology and Pharmaceutical Research
4-Propyldibenzothiophene (CAS: 132034-86-7) is a sulfur-containing heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its dibenzothiophene core with a propyl substituent, has been the subject of numerous studies aimed at exploring its chemical properties, biological activities, and therapeutic potential. The unique structural features of 4-Propyldibenzothiophene make it a promising candidate for drug development, particularly in areas such as oncology, infectious diseases, and neurological disorders.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activities of 4-Propyldibenzothiophene. Studies have demonstrated its ability to interact with various cellular targets, including enzymes, receptors, and signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that 4-Propyldibenzothiophene exhibits potent inhibitory effects against certain kinases involved in cancer progression. The compound's ability to modulate these kinases suggests its potential as a lead compound for the development of novel anticancer agents.
In addition to its anticancer properties, 4-Propyldibenzothiophene has also shown promise in the treatment of infectious diseases. A recent study in Antimicrobial Agents and Chemotherapy reported that the compound exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. The researchers attributed this activity to the compound's ability to disrupt microbial cell membranes and interfere with essential metabolic pathways. These findings highlight the potential of 4-Propyldibenzothiophene as a scaffold for the development of new antimicrobial agents.
The synthesis and optimization of 4-Propyldibenzothiophene derivatives have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable methods for producing this compound and its analogs. For example, a 2022 study in Organic Letters described a novel catalytic approach for the regioselective functionalization of dibenzothiophenes, including 4-Propyldibenzothiophene. This method offers improved yields and selectivity, facilitating the exploration of structure-activity relationships (SAR) and the identification of more potent derivatives.
Despite these promising developments, challenges remain in the clinical translation of 4-Propyldibenzothiophene-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the growing body of research on this compound underscores its potential as a valuable tool in chemical biology and a promising candidate for drug discovery. Future studies will likely focus on optimizing its pharmacological properties and exploring its applications in combination therapies and targeted drug delivery systems.
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